Doreptide

Description

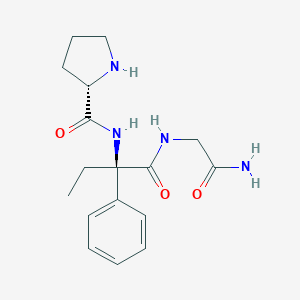

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALQKBPFOWAOHH-SUMWQHHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90104-48-6 | |

| Record name | Doreptide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090104486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOREPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51K3U6Q5ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Chemical Compound Doreptide

Design and Preparation of Chemical Compound Analogues

This compound itself is noted as an analog of Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-inhibiting factor (MIF-1), and is considered its most active analog wikipedia.orghodoodo.com. The design and preparation of peptide analogues are common practices in medicinal chemistry to explore variations in activity, stability, and other properties nih.gov. General approaches to modifying peptides include chemical derivatization, such as the covalent attachment of water-soluble oligomers to improve characteristics google.com. Additionally, methods for functionalizing molecules with reactive groups capable of reacting with various biological targets exist, for example, using active esters like N-hydroxysuccinimide esters to modify amino groups google.com. Analysis of compounds like this compound can involve techniques requiring derivatization, such as HPLC with fluorescence detection after derivatization google.com. The broader field of designing peptide analogues and peptidomimetics involves evaluating diverse structures to mimic or improve upon the properties of natural peptides nih.gov.

Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H24N4O3 | nih.govguidechem.com |

| Molecular Weight | 332.4 g/mol | nih.gov |

| Appearance | White solid | guidechem.com |

| Density | 1.205 | guidechem.com |

| Boiling Point | 704.6°C at 760 mmHg | guidechem.com |

| Flash Point | 379.9°C | guidechem.com |

| Vapour Pressure | 0.0±2.2 mmHg at 25°C (Predicted) | guidechem.com |

| Refractive index | 1.559 | guidechem.com |

Detailed Research Findings:

Based on the provided information, detailed research findings specifically on the synthetic yields, reaction conditions for particular steps, or spectroscopic characterization data directly related to the synthesis of this compound are not available. The findings primarily highlight its identification, basic chemical properties, and its classification as a peptide analog. Research findings mentioned are more related to its biological context and potential applications rather than the specifics of its chemical synthesis.

Molecular Target Identification and Characterization

Methodologies for Elucidating Molecular Targets of Chemical Compounds

Several strategies are employed to uncover the molecular targets of bioactive molecules. These methods can broadly be categorized based on their initial approach – either directly assessing binding or inferring targets from observed biological effects. frontiersin.org

Direct Biochemical Assays for Target Engagement

Direct biochemical assays are designed to measure the physical binding of a compound to its potential target in a controlled environment, often using purified proteins. These assays provide quantitative data on binding affinity and kinetics. Examples include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various fluorescence-based methods. Cellular thermal shift assay (CETSA) is another technique that can confirm molecular interaction with targets in a more native cellular context by measuring changes in protein thermal stability upon ligand binding. nih.govpelagobio.com NanoBRET (Nano-bioluminescence resonance energy transfer) target engagement assays can assess whether a compound reaches and binds its target within live cells. selvita.comresearchgate.net These assays typically involve expressing the target protein fused to a luciferase and using a fluorescent tracer that competes with the test compound for binding. selvita.comresearchgate.net

While these methods are powerful for confirming binding to a hypothesized target or screening against a panel of potential targets, they require either prior knowledge of potential targets or a systematic approach to test a wide range of proteins. Specific data regarding the application of these direct biochemical assays to determine Doreptide's target engagement are not available in the provided information.

Phenotypic Screening Strategies for Target Inference

Phenotypic screening involves testing compounds for their ability to induce a desired biological effect in cells or organisms, without prior knowledge of the molecular target. drugtargetreview.comnih.gov Once a compound with the desired phenotype is identified, subsequent deconvolution strategies are used to infer the molecular target responsible for the observed effect. drugtargetreview.com

Techniques used in phenotypic screening and target inference include:

Image-based phenotypic profiling: This involves quantifying morphological changes in cells upon compound treatment, providing insights into the compound's mechanism of action. drugtargetreview.com

Genetic approaches: Using techniques like RNA interference (RNAi) or CRISPR-Cas9, the function of specific genes can be modulated to see if it mimics or affects the compound's phenotype, thereby implicating the protein product of that gene as a potential target. biobide.com

Correlation of activity with target expression: Analyzing large datasets to correlate compound activity with the expression levels of specific proteins can suggest potential targets. cam.ac.uk

Phenotypic screening is particularly valuable when the underlying disease mechanisms are not fully understood or when seeking compounds with novel mechanisms of action. drugtargetreview.com However, identifying the specific target from a phenotypic hit can be challenging and often requires orthogonal approaches for validation. drugtargetreview.com No specific research findings on phenotypic screening of this compound or target inference from such screens were found in the provided data.

Structural Analysis of Compound-Target Complexes

Once a potential molecular target has been identified, structural analysis of the compound-target complex provides crucial insights into the nature of the interaction, including the binding site, the specific amino acid residues involved, and the conformational changes that occur upon binding. This information is vital for understanding the compound's mechanism of action and for guiding the design of more potent and selective analogs. drughunter.com

High-Resolution Structural Determination Techniques

High-resolution techniques provide detailed, often atomic-level, three-dimensional structures of the compound-target complex.

X-ray Crystallography: This technique involves crystallizing the compound-target complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to reconstruct an electron density map, into which the atomic model of the complex is built. drughunter.comglycoforum.gr.jp X-ray crystallography can provide resolutions high enough to visualize individual atoms and understand the precise interactions between the compound and the target protein. wikipedia.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM involves freezing a sample of the compound-target complex in a thin layer of ice and imaging it with an electron microscope. Computational methods are then used to reconstruct a 3D structure from a large number of 2D images. elifesciences.orgnih.gov Cryo-EM is particularly useful for large protein complexes that are difficult to crystallize and can provide near-atomic resolution structures. elifesciences.orgnih.gov

These high-resolution methods offer the most detailed view of the compound-target interaction, but they can be technically challenging, requiring sufficient amounts of purified and stable complex. glycoforum.gr.jpnih.gov There is no information in the search results about the high-resolution structural determination of this compound in complex with a target.

Low-Resolution Structural Analysis Approaches

Native Mass Spectrometry: This technique analyzes intact protein complexes, providing information about their mass and subunit composition. It can be used to determine the stoichiometry of compound binding to a target protein. thermofisher.com

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): HDX-MS measures the rate at which hydrogen atoms in the protein exchange with deuterium from the solvent. Regions of the protein involved in compound binding are often protected from exchange, allowing for the mapping of binding sites. drughunter.com

Computational Modeling and Docking: In silico methods can predict how a compound might bind to a known or predicted target structure. While not providing experimental structural data, these methods can generate testable hypotheses about binding modes and sites. drughunter.comaps.org

Low-resolution methods are often easier and quicker to apply than high-resolution techniques and can be used to complement high-resolution data or to study complexes that are not amenable to crystallization or high-resolution cryo-EM. nih.govnih.gov No specific low-resolution structural analysis of this compound in complex with a target was found in the provided search results.

Mechanistic Elucidation and Biochemical Pathway Analysis

Cellular and Subcellular Pathway Modulation by the Chemical Compound

Beyond direct interactions with individual enzymes or receptors, compounds can modulate broader cellular and subcellular pathways, influencing a range of biological processes.

Metabolic pathways consist of interconnected series of biochemical reactions that are essential for cell survival, growth, and function. sajaa.co.zacreative-proteomics.combbc.co.uk Compounds can perturb these pathways by affecting the activity of key enzymes, the availability of substrates, or the production of metabolites. diva-portal.orgmdpi.comscholaris.ca Analysis of metabolic pathway perturbations can involve techniques such as metabolomics, which measures the levels of a wide range of metabolites in cells or tissues. scholaris.canih.gov

Such studies can reveal how a compound alters cellular energy production, biosynthesis of essential molecules, or detoxification processes. sajaa.co.zacreative-proteomics.com However, specific research on how Doreptide affects metabolic pathways has not been found in the consulted literature.

Intracellular signaling cascades are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately elicit a cellular response. nih.govpharmacologyeducation.orgnih.govacademie-sciences.fr These cascades often involve a series of protein phosphorylation events mediated by kinases and phosphatases, as well as the generation of second messengers. pharmacologyeducation.orgnih.gov

Compounds can regulate intracellular signaling by targeting receptors, enzymes within the cascade, or molecules involved in signal transduction. nih.govpharmacologyeducation.orgcsic.es This can impact diverse cellular functions such as gene expression, cell growth, differentiation, and apoptosis. pharmacologyeducation.org

Information specifically detailing this compound's influence on intracellular signaling cascades is not available in the provided search results. General mechanisms of intracellular signaling, including receptor-mediated pathways and the involvement of second messengers, are well-described. nih.govpharmacologyeducation.orgnih.govnih.gov

Cells within tissues and organs communicate with each other through various mechanisms, including direct cell-to-cell contact, the release of signaling molecules, and the exchange of extracellular vesicles. mdpi.comnih.govscholaris.cacsic.esresearchgate.netjournalagent.comoup.comnih.gov This intercellular communication and molecular crosstalk are crucial for coordinating cellular behavior and maintaining tissue homeostasis. nih.govnih.govjournalagent.comnih.govembrapa.br

Compounds can interfere with or modulate intercellular communication by affecting the synthesis, release, or detection of signaling molecules, or by altering cell surface interactions. mdpi.comnih.govscholaris.caresearchgate.netjournalagent.comoup.comnih.gov

Receptor Binding Kinetics and Ligand Receptor Dynamics

Quantitative Assessment of Ligand-Receptor Association Rates (k_on)

The association rate constant, denoted as k_on (or ka), quantifies how quickly a ligand binds to its receptor to form a complex excelleratebio.comgiffordbioscience.com. This is a bimolecular rate constant, typically expressed in units of M-1s-1 or M-1min-1. A higher k_on value indicates a faster rate of complex formation when the ligand and receptor are present. The association rate is influenced by factors such as the concentrations of the ligand and receptor, diffusion rates, and the efficiency of productive collisions leading to binding excelleratebio.com. Experimentally, k_on can be determined using various techniques, including surface plasmon resonance (SPR) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays, by monitoring the binding over time at different ligand concentrations giffordbioscience.combmglabtech.comrevvity.com. For a compound like Doreptide, determining its k_on for a specific receptor would involve measuring the rate of complex formation under controlled conditions.

Determination of Ligand-Receptor Dissociation Rates (k_off)

The dissociation rate constant, denoted as k_off (or kd), describes how quickly a ligand-receptor complex dissociates into its free components excelleratebio.comgiffordbioscience.com. This is a unimolecular rate constant, typically expressed in units of s-1 or min-1. A lower k_off value indicates a slower rate of dissociation, meaning the ligand remains bound to the receptor for a longer duration excelleratebio.comexcelleratebio.com. The k_off rate is a critical determinant of the ligand's residence time on the receptor excelleratebio.comexcelleratebio.comresearchgate.net. Similar to k_on, k_off can be experimentally determined using techniques like SPR or TR-FRET by measuring the rate at which the ligand-receptor complex breaks down after the removal of free ligand giffordbioscience.combmglabtech.comrevvity.com. For this compound, the determination of its k_off from its target receptor(s) would provide crucial information about the stability of the this compound-receptor complex.

Elucidation of Ligand Residence Time and Its Implications

Ligand residence time is defined as the reciprocal of the dissociation rate constant (1/k_off) excelleratebio.comexcelleratebio.comresearchgate.net. It represents the average duration that a ligand remains bound to its receptor excelleratebio.comnih.govucl.ac.uk. While equilibrium binding affinity (KD = k_off / k_on) indicates the concentration of ligand required to occupy 50% of receptors at equilibrium, residence time is increasingly recognized as a critical parameter for predicting in vivo efficacy and duration of action excelleratebio.comresearchgate.netnih.govucl.ac.ukbiorxiv.orgbiorxiv.org. A longer residence time can lead to sustained receptor occupancy and downstream signaling, potentially resulting in a more prolonged pharmacological effect, even if systemic drug concentrations decline excelleratebio.comexcelleratebio.com. For this compound, understanding its residence time on relevant receptors would be essential for predicting its in vivo behavior and potential therapeutic effects.

Allosteric Modulation Effects on Receptor Binding Dynamics

Allosteric modulation involves the binding of a ligand to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds addextherapeutics.comrsc.orgwikipedia.orguniversiteitleiden.nl. Allosteric modulators can influence receptor function by altering the receptor's conformation, which in turn can affect the binding affinity and/or efficacy of orthosteric ligands addextherapeutics.comwikipedia.orguniversiteitleiden.nl. This modulation can impact the kinetics of orthosteric ligand binding, potentially changing the k_on and k_off rates researchgate.net. Positive allosteric modulators (PAMs) can increase the affinity or efficacy of the orthosteric ligand, while negative allosteric modulators (NAMs) can decrease them wikipedia.org. Some allosteric modulators have been shown to decrease the dissociation rates of orthosteric ligands, effectively increasing their residence time researchgate.net. If this compound were found to act as an allosteric modulator, studies would investigate its effect on the binding kinetics of the receptor's orthosteric ligand to understand how this compound influences the receptor's dynamic interactions.

Influence of Cellular Microenvironment on Receptor-Ligand Interactions

The cellular microenvironment can significantly influence receptor-ligand interactions biorxiv.orgfrontiersin.org10xgenomics.comembopress.orgfrontiersin.org. Factors within the microenvironment, such as pH, ion concentrations, lipid composition of the cell membrane, presence of other proteins (including other receptors, signaling molecules, and extracellular matrix components), and mechanical forces, can all impact the conformation of the receptor and the accessibility of the binding site biorxiv.orgfrontiersin.orgembopress.orgfrontiersin.org. These influences can alter both the association and dissociation rates of a ligand biorxiv.org. For instance, interactions with extracellular matrix components or other cell surface molecules in the tumor microenvironment have been shown to affect receptor-ligand binding and cellular responses frontiersin.org10xgenomics.comembopress.orgfrontiersin.org. To fully understand this compound's interaction with its receptor(s), it would be important to consider how the specific cellular microenvironment where the interaction occurs might modulate the binding kinetics.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Theoretical Frameworks of Structure-Activity Relationships

The investigation into the SAR of Doreptide is grounded in established theoretical principles that seek to explain how a molecule's three-dimensional structure and physicochemical properties determine its interaction with a biological target. This compound, identified as 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide, is an analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG) and has been evaluated for the treatment of Parkinson's disease. nactem.ac.uk The structural modifications from the parent peptide, namely the replacement of Leucine with 2-phenyl-1-2-aminobutanoic acid, are central to its enhanced oral efficacy and biological activity. nactem.ac.uk

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, the principles of QSAR are fundamental to understanding its analogues. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Qualitative SAR for this compound and its analogs would involve identifying key structural features essential for activity. For instance, the proline ring may be crucial for maintaining a specific conformation required for receptor binding. The phenyl group introduced in this compound likely contributes to hydrophobic interactions within the binding pocket, potentially increasing affinity compared to the isobutyl group of leucine in PLG.

Quantitative SAR (QSAR) would take this a step further by developing statistical models. These models correlate physicochemical descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) of a series of this compound analogs with their measured biological activity. A hypothetical QSAR study on this compound analogs might reveal a parabolic relationship between logP and activity, suggesting an optimal lipophilicity for cell membrane permeability and target engagement.

A hypothetical data table for a QSAR study on this compound analogs is presented below:

| Analog | R-group Modification | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, nM) |

| This compound | -CH(C6H5)(CH2CH3) | 3.1 | 0.05 | -2.5 | 50 |

| Analog 1 | -CH(p-Cl-C6H4)(CH2CH3) | 3.8 | 0.23 | -2.5 | 35 |

| Analog 2 | -CH(p-OCH3-C6H4)(CH2CH3) | 2.8 | -0.27 | -2.6 | 75 |

| Analog 3 | -CH(cyclohexyl)(CH2CH3) | 3.5 | -0.15 | -2.8 | 120 |

This table is illustrative and based on QSAR principles, not on specific experimental data for this compound.

Computational Approaches for SAR Exploration and Prediction

Computational chemistry plays a vital role in elucidating the SAR of molecules like this compound, enabling the rapid evaluation of virtual compounds and guiding synthetic efforts.

In Silico Chemical Space Navigation and Optimization

In silico techniques allow for the exploration of a vast "chemical space" of potential this compound derivatives without the need for laborious synthesis. Methods such as molecular docking can be used to predict the binding mode and affinity of this compound and its virtual analogs to a target receptor. For instance, docking studies could reveal that the carbonyl group of the glycinamide in this compound forms a critical hydrogen bond with a specific amino acid residue in the receptor's active site.

Virtual screening campaigns can be employed to identify novel analogs with potentially higher activity. A library of compounds can be computationally screened against the target, and those with the best predicted binding energies can be prioritized for synthesis and biological testing. This approach accelerates the drug discovery process and helps in optimizing the lead compound.

Machine Learning Applications in SAR Analysis

Machine learning (ML) algorithms are increasingly being used to build predictive SAR models. liwei-peptide.com These models can learn complex, non-linear relationships between chemical structures and biological activities from large datasets. For this compound, an ML model could be trained on a dataset of known PLG analogs with their corresponding activities. This trained model could then predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds. Techniques such as support vector machines (SVM), random forests, and deep neural networks can be applied for this purpose.

Analysis of Structure-Activity Landscapes

The structure-activity landscape (SAL) is a conceptual representation of how small changes in chemical structure can lead to large or small changes in biological activity. For this compound, analyzing its SAL would involve mapping the relationship between structural similarity and activity difference for a set of its analogs.

Regions in the landscape where small structural changes lead to a sharp drop in activity are known as "activity cliffs." These cliffs are of significant interest as they can highlight key molecular interactions that are critical for biological function. For example, if the replacement of the phenyl group in this compound with a smaller alkyl group results in a complete loss of activity, this would represent an activity cliff and underscore the importance of the aromatic ring for receptor binding.

A hypothetical SAL analysis for this compound analogs is summarized in the table below:

| Analog Pair | Structural Change | Tanimoto Similarity | Activity Difference (Fold Change) | Landscape Feature |

| This compound / Analog 1 | Phenyl -> p-Chlorophenyl | 0.95 | 1.4 | Smooth Landscape |

| This compound / Analog 3 | Phenyl -> Cyclohexyl | 0.85 | 2.4 | Smooth Landscape |

| This compound / PLG | Phenyl -> Isobutyl | 0.70 | >10 (hypothetical) | Activity Cliff |

This table is illustrative and based on SAL principles, not on specific experimental data for this compound.

By understanding the SAL of this compound, medicinal chemists can navigate the chemical space more effectively, avoiding "activity cliffs" and focusing on modifications in regions of the landscape that are more likely to lead to gradual improvements in activity.

Computational Modeling and Simulation of Molecular Interactions

Molecular Docking for Ligand-Protein Binding Pose Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial in drug discovery for predicting the binding mode of a ligand, such as Doreptide, to its protein target. nih.govnih.gov The process involves preparing the 3D structures of both the protein and the ligand and then using a scoring function to evaluate the binding affinity of different poses. mdpi.comyoutube.com

The primary goal of molecular docking is to identify the most likely binding conformation, which is often the one with the lowest binding energy. nih.gov For instance, in a hypothetical docking study of this compound with its target protein, various conformations would be generated and scored. The results can be summarized in a data table, highlighting the most favorable binding poses.

| Pose ID | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

|---|---|---|---|---|

| Doreptide_Pose_1 | -9.8 | Tyr12, Phe25, Arg30 | 3 | 5 |

| Doreptide_Pose_2 | -9.5 | Tyr12, Asp15, Arg30 | 4 | 3 |

| Doreptide_Pose_3 | -9.2 | Phe25, Leu28, Arg30 | 2 | 6 |

This table represents hypothetical molecular docking results for this compound, illustrating how different binding poses are evaluated based on their binding energy and the types of interactions formed with the target protein.

Molecular Dynamics Simulations for Interaction Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com In the context of this compound, MD simulations can be employed to assess the stability of the predicted binding pose from molecular docking and to explore the conformational dynamics of the this compound-protein complex. nih.govresearchgate.net These simulations provide a more dynamic and realistic view of the molecular interactions compared to the static picture offered by docking. mdpi.com

During an MD simulation, the trajectory of the complex is calculated by solving Newton's equations of motion. youtube.com This allows researchers to observe how the interactions between this compound and its target protein evolve over time, providing insights into the stability of the complex. nih.gov Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to quantify the stability and flexibility of the system.

| Simulation Time (ns) | Complex RMSD (Å) | This compound RMSF (Å) | Key Interaction Distances (Å) |

|---|---|---|---|

| 0 | 0.0 | 0.5 | 2.1 |

| 50 | 1.2 | 1.0 | 2.3 |

| 100 | 1.5 | 1.2 | 2.2 |

This table provides a simplified, hypothetical representation of data from a molecular dynamics simulation of the this compound-protein complex, showing changes in stability and flexibility over time.

Advanced Approaches to Protein-Protein Interaction Modeling

The study of protein-protein interactions (PPIs) is a rapidly evolving field, with advanced computational models being developed to predict and analyze these complex interactions. nih.govyoutube.com Given that this compound may function by modulating a PPI, these advanced modeling techniques are highly relevant. tdcommons.ai Modern approaches often integrate multiple sources of data, including sequence, structure, and physicochemical properties, to improve prediction accuracy. tdcommons.ai

Deep learning techniques, for example, have emerged as a powerful tool for predicting PPIs, offering improved accuracy over traditional methods. nih.govnih.gov These models can learn complex patterns from large datasets of known interactions and then use this knowledge to predict new ones. nih.gov For a peptide like this compound, which may mimic a natural binding partner, these methods can help in understanding its mechanism of action at the protein interface.

Multiscale Computational Models for Biological Systems

Biological systems are inherently multiscale, with processes occurring across a wide range of temporal and spatial scales. nih.gov Multiscale computational models aim to bridge these different scales, from the molecular level to the cellular and tissue levels, to provide a more holistic understanding of biological phenomena. nih.govnih.govdiva-portal.org The advent of powerful computing has enabled the expansion of these models to investigate biological systems in a more comprehensive manner. nih.gov

For a compound like this compound, a multiscale model could integrate data from molecular simulations of its binding to a target protein with cellular-level models of the signaling pathway it modulates. researchgate.net This approach allows researchers to connect the molecular effects of this compound to its broader physiological consequences. nih.gov These models are particularly useful for understanding how fine-grained perturbations, such as the binding of this compound, can lead to observable changes at a coarse-grained level, such as tissue response. nih.gov

Preclinical in Vivo Research Methodologies

Principles of Preclinical Animal Model Selection

The selection of appropriate animal models is a fundamental step in designing preclinical in vivo studies. nih.govanimalab.eu The goal is to choose a model that best mimics the human condition or disease being studied, allowing for the generation of data that is predictive and translatable to the clinic. mdbneuro.comnih.gov Factors influencing model selection include the biological relevance of the model to the human disease, the availability and ethical considerations of the species, and the ability of the model to reliably reproduce key aspects of the disease pathology. nih.govnih.gov

Justification of Model Systems

The justification for using a particular animal model is based on its scientific relevance to the research question and the human condition. nih.gov This involves considering the physiological, genetic, and pathological similarities between the animal model and humans. For instance, rodent models are commonly used due to their genetic tractability, ease of handling, and relatively low cost, and various genetically engineered or induced models exist to mimic specific diseases. mdbneuro.comnih.govnih.gov Larger animal models, such as pigs or non-human primates, may be selected when their physiology or disease progression more closely resembles that of humans, particularly for studies requiring a higher degree of translatability. mdbneuro.comresearchgate.net The choice of model for studying a compound like Doreptide would depend heavily on its intended therapeutic application and the specific biological pathways or systems it is hypothesized to affect.

Experimental Design for In Vivo Studies

Rigorous experimental design is essential for obtaining reliable and interpretable in vivo data. nih.govclast.org.uk Key elements of experimental design include defining clear objectives, selecting appropriate animal numbers for statistical power, randomizing animals to treatment groups, and including appropriate control groups (e.g., vehicle control, positive control). nih.govwaxitinc.com Studies are designed to minimize bias and variability. waxitinc.com Parameters to be measured are determined based on the study objectives and may include physiological readouts, behavioral assessments, and the collection of biological samples for further analysis. researchgate.net The experimental design for studies involving this compound would incorporate these principles to evaluate its effects on relevant biological endpoints.

Evaluation of Biochemical and Cellular Responses in Animal Models

Evaluating biochemical and cellular responses in animal models provides insights into the pharmacodynamic effects of a compound and its mechanism of action. researchgate.net This involves analyzing changes in various biological molecules and cell populations.

Analysis of Biomarkers and Physiological Readouts

Biomarkers are measurable indicators of biological processes, pharmacological responses, or pathological conditions. nih.govnih.gov In preclinical in vivo studies, the analysis of biomarkers in biological fluids (e.g., blood, urine, cerebrospinal fluid) or tissues can provide valuable information about a compound's effects. nih.govfrontiersin.org Physiological readouts, such as changes in blood pressure, heart rate, or body weight, are also routinely monitored depending on the study's focus. researchgate.net For a compound like this compound, the specific biomarkers and physiological readouts analyzed would be dictated by its proposed therapeutic target and the disease model being utilized.

While specific data for this compound is not available in the search results, preclinical studies in general might involve analyzing changes in:

Enzyme activity: Levels or activity of enzymes involved in relevant biological pathways.

Protein expression: Quantification of target proteins or downstream effectors using techniques like Western blotting or ELISA.

Cytokine levels: Measurement of inflammatory or signaling molecules. frontiersin.org

Metabolite concentrations: Analysis of key metabolites in relevant pathways.

Organ function indicators: Biochemical markers of liver, kidney, or other organ function. frontiersin.org

Histopathological and Immunohistochemical Assessments

Histopathology involves the microscopic examination of tissues to assess structural changes and cellular morphology. waxitinc.comscielo.br This provides crucial information about the impact of a compound on tissues and organs, including signs of efficacy or potential toxicity. waxitinc.com Immunohistochemistry (IHC) is a technique that uses antibodies to detect specific proteins or antigens within tissue sections. scielo.brresearchgate.net IHC allows for the visualization and localization of target molecules at the cellular level, providing insights into their expression patterns and changes in response to treatment. waxitinc.comresearchgate.net

In preclinical studies, histopathological assessments can reveal disease-specific changes and evaluate whether a compound mitigates these alterations. nih.gov Immunohistochemistry can be used to confirm the presence and distribution of a compound's target in tissues or to assess changes in the expression of proteins related to the disease process or the compound's mechanism of action. researchgate.net For studies involving this compound, histopathology and immunohistochemistry would be valuable tools to assess its effects on relevant tissues and cellular markers within the chosen animal model. The specific antibodies used in IHC would be selected based on the hypothesized biological activity of this compound and the markers relevant to the disease model. scielo.br

While specific data for this compound is not available in the search results, general examples of assessments in preclinical studies include:

Histopathological scoring: Semi-quantitative assessment of tissue damage, inflammation, or other pathological features. waxitinc.com

Immunohistochemical staining intensity and distribution: Evaluation of the level and location of specific protein expression. waxitinc.comnih.gov

Cell proliferation or apoptosis markers: Assessing the effect of the compound on cell turnover.

Markers of fibrosis or tissue remodeling: Evaluating long-term structural changes.

Q & A

Q. Basic

- Methodological Answer : Begin by defining the biological endpoints (e.g., receptor binding, cellular uptake) and selecting appropriate in vitro or in vivo models. Use PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypotheses . For example, in cellular assays, include positive/negative controls (e.g., untreated cells, known agonists/antagonots) and validate results across ≥3 biological replicates to mitigate variability . Ensure dose-response curves are generated using logarithmic concentrations to capture EC50/IC50 values accurately .

What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Q. Basic

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are standard for dose-response analysis. Use software like GraphPad Prism® or R’s

drcpackage to fit data, reporting confidence intervals for potency metrics. For small sample sizes, apply bootstrapping to estimate uncertainty . Avoid relying solely on p-values; instead, report effect sizes (e.g., Cohen’s d) for biological significance .

How can batch-to-batch variability in synthetic this compound be minimized for sensitive bioassays?

Q. Basic

- Methodological Answer : Request HPLC (>95% purity) and mass spectrometry (MS) certificates for each batch. For cell-based assays, specify trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity. If peptide content varies, normalize batches using quantitative amino acid analysis (AAA) or UV spectrophotometry . Document solubility differences by testing in buffers (e.g., PBS, DMSO) and reporting centrifugation steps to remove aggregates .

How should researchers resolve contradictions in reported efficacy of this compound across studies?

Q. Advanced

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay temperature, cell passage number, peptide handling protocols). Use meta-analysis tools (e.g., RevMan) to pool data, stratifying by experimental conditions. Replicate conflicting studies under standardized conditions, including blinded analysis to reduce bias . For in vivo disparities, compare pharmacokinetic parameters (e.g., half-life, bioavailability) across species .

What in silico strategies are effective for predicting this compound’s interaction with target proteins?

Q. Advanced

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities, using cryo-EM or NMR-derived protein structures. Validate predictions with mutagenesis studies (e.g., alanine scanning) . For dynamics, run molecular dynamics simulations (GROMACS) over ≥100 ns to assess conformational stability . Cross-validate with machine learning tools like AlphaFold-Multimer for peptide-protein interaction confidence scores .

How can multi-omics data be integrated to explore this compound’s mechanism of action?

Q. Advanced

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping pathways. Apply weighted gene co-expression network analysis (WGCNA) to link peptide exposure to hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts of top candidates .

What controls are essential for this compound’s cellular uptake assays?

Q. Basic

- Methodological Answer : Include (1) untreated cells (baseline), (2) cells treated with a scrambled peptide sequence (negative control), and (3) cells treated with a fluorescently labeled peptide (e.g., FITC-Doreptide) for imaging validation. Use flow cytometry to quantify intracellular fluorescence, normalizing to protein content (BCA assay). Repeat under varying pH/temperature conditions to assess uptake robustness .

How can this compound’s stability in physiological conditions be optimized for therapeutic studies?

Q. Advanced

- Methodological Answer : Perform stability assays in simulated body fluids (SBF, pH 7.4) at 37°C. Use circular dichroism (CD) to monitor secondary structure changes over time. To enhance stability, consider PEGylation or D-amino acid substitutions. Quantify degradation via reverse-phase HPLC and compare half-lives across formulations .

What methods validate this compound’s target engagement in complex biological systems?

Q. Advanced

- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics (KD, kon/koff). For in situ validation, apply proximity ligation assays (PLA) to visualize peptide-target interactions in fixed cells. Combine with siRNA-mediated target knockdown to confirm functional dependency .

How should ethical considerations be addressed in this compound studies involving human subjects?

Q. Basic

- Methodological Answer : Submit protocols to institutional review boards (IRBs), detailing inclusion/exclusion criteria (e.g., age, comorbidities) and informed consent processes . For pharmacokinetic trials, anonymize participant IDs and store data in password-protected databases. Include a Data Safety Monitoring Board (DSMB) for adverse event oversight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.